Potassium sorbate

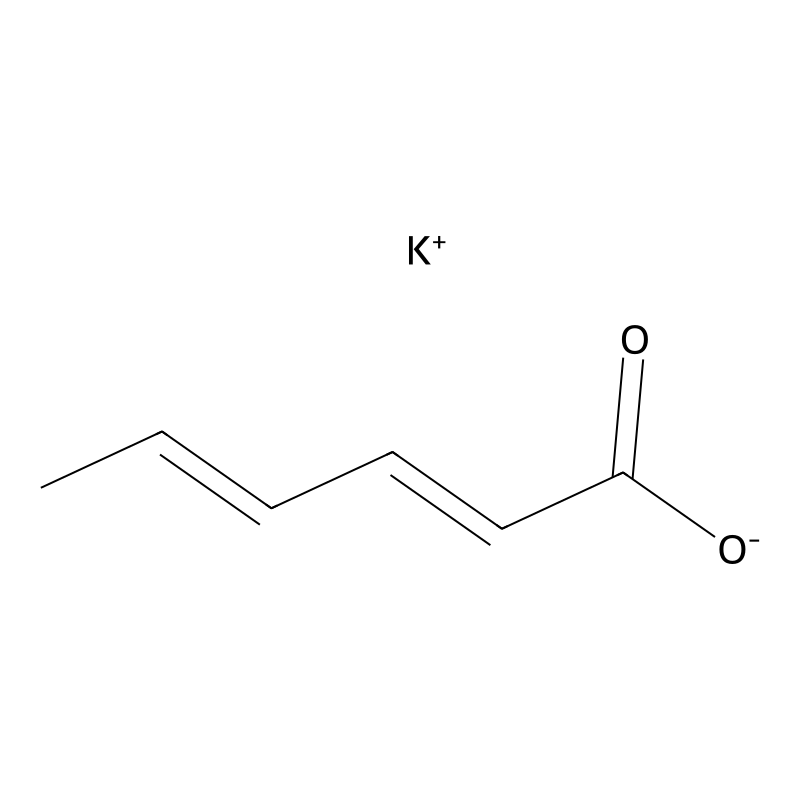

C6H8KO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H8KO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in water

Soluble in water at 25 °C

58.5 g in 100 cc water at 25 °C

For more Solubility (Complete) data for POTASSIUM SORBATE (6 total), please visit the HSDB record page.

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial properties and mechanism of action

Potassium sorbate is well-established as an effective antibacterial agent, particularly against molds, yeasts, and some fungi []. Its mechanism of action involves disrupting the fungal cell membrane and inhibiting essential fungal enzymes, ultimately leading to cell death []. Research suggests that potassium sorbate disrupts the proton gradient across the membrane, hindering ATP production and essential cellular functions [].

Applications in food preservation

Due to its antifungal and antibacterial properties, potassium sorbate finds numerous applications in the food industry as a preservative. It is commonly used in:

- Baked goods: Breads, cakes, pastries [].

- Wines and ciders: To prevent secondary fermentation and spoilage by yeasts and molds [].

- Cheeses: To inhibit mold growth on the surface of cheese during ripening [].

- Fruits and vegetables: To extend shelf life and prevent spoilage by molds and yeasts [].

Potential genotoxic effects

While generally considered safe by regulatory bodies like the FDA, some research suggests potential genotoxic effects of potassium sorbate under specific conditions. Studies have shown that high concentrations or combined use with nitrites may lead to DNA damage in vitro (laboratory experiments) []. However, it's important to note that these findings primarily come from in vitro studies, and further research is needed to determine the relevance and translation to real-world scenarios with typical consumption levels [].

Ongoing research and future directions

Research on potassium sorbate is ongoing, with studies investigating its potential applications beyond food preservation. This includes exploring its:

Potassium sorbate is a potassium salt derived from sorbic acid, with the chemical formula . It appears as a white crystalline powder that is odorless and highly soluble in water, with a solubility of approximately 58.2 g per 100 mL at 20 °C. This compound is primarily recognized for its role as a food preservative, designated as E202 in the European Union. Potassium sorbate is effective against molds, yeasts, and certain bacteria, making it a popular choice in various food and beverage applications, as well as in personal care products .

- Potassium sorbate's antifungal properties are believed to target mold and yeast cells by inhibiting their uptake of essential nutrients, ultimately leading to cell death [].

- The exact mechanism is still being investigated, but research suggests it may interfere with the organism's internal pH or enzyme function [].

- Potassium sorbate is generally recognized as safe (GRAS) for consumption by the U.S. Food and Drug Administration (FDA) [].

- It has low toxicity in humans, with studies indicating a high tolerance level [].

- However, direct contact with potassium sorbate may cause skin irritation in some individuals [].

- Decomposition: At high temperatures (above 270 °C), potassium sorbate decomposes, which can lead to the formation of other compounds .

- Oxidation: It can oxidize to form carbonyl compounds, particularly under conditions of heat and light. This reaction can lead to browning in food products .

- Reactivity with Nitrites: Under acidic conditions (pH 2-4.2), potassium sorbate can react with nitrites to produce mutagenic agents such as 1,4-dinitro-2-methylpyrrole .

Potassium sorbate is widely used across various industries:

- Food Preservation: Commonly found in products like cheese, yogurt, wine, dried fruits, and baked goods to extend shelf life by preventing microbial growth.

- Beverages: Used in soft drinks and fruit juices to inhibit spoilage.

- Personal Care Products: Acts as a preservative in cosmetics, shampoos, and moisturizers.

- Animal Feed: Approved for use in moist pet foods to prevent spoilage .

Research has shown that potassium sorbate can interact with other compounds during processing. For instance:

- With Ascorbic Acid: Oxidized potassium sorbate may react with ascorbic acid in the presence of ferrous iron, potentially leading to harmful byproducts.

- With Amines: Under high temperatures, potassium sorbate can form adducts with amines, affecting its preservative efficacy .

These interactions underscore the importance of monitoring conditions during storage and processing.

Several compounds share similarities with potassium sorbate in terms of their applications as preservatives. Here are some notable examples:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Sodium Benzoate | C7H5NaO2 | Food preservative | More effective at lower pH levels |

| Calcium Propionate | C6H10CaO4 | Bread preservation | Less soluble than potassium sorbate |

| Sorbic Acid | C6H8O2 | Food preservative | Active form from which potassium salt is derived |

| Benzoic Acid | C7H6O2 | Food preservative | Generally less soluble than potassium salts |

Potassium sorbate stands out due to its high solubility in water and effectiveness across a broader pH range compared to some of these similar compounds. Its ability to inhibit yeast and mold growth makes it particularly valuable in food preservation without altering taste or appearance significantly .

Physical Description

Dry Powde

Color/Form

Crystals

White crystals or powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Odor

Decomposition

Melting Point

>270 °C (decomposes)

UNII

GHS Hazard Statements

Use and Manufacturing

Therapeutic Uses

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

590-00-1

Metabolism Metabolites

Wikipedia

Trihexyphenidyl

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Agrochemicals -> Pesticides

Fragrance Ingredients

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Methods of Manufacturing

Sorbic acid is reacted with an equimolar portion of KOH. The resulting potassium sorbate may be crystallized from aqueous ethanol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Not Known or Reasonably Ascertainable

Textiles, apparel, and leather manufacturing

Food, beverage, and tobacco product manufacturing

2,4-Hexadienoic acid, potassium salt (1:1): ACTIVE

2,4-Hexadienoic acid, potassium salt (1:1), (2E,4E)-: ACTIVE

Analytic Laboratory Methods

Colorimetric procedure for sorbates in food. /Sorbates/

Single-extraction UV spectrophotometric method. /Sorbates/

Ultraviolet or colorimetric procedures used to analyze potassium sorbate in dried prunes.

For more Analytic Laboratory Methods (Complete) data for POTASSIUM SORBATE (11 total), please visit the HSDB record page.

Storage Conditions

...Potassium sorbate should be stored @ temp below 100 °F & should not be exposed to light or heat. Containers should be kept closed.

Interactions

Although potassium sorbate (PS), ascorbic acid and ferric or ferrous salts (Fe-salts) are used widely in combination as food additives, the strong reactivity of PS and oxidative potency of ascorbic acid in the presence of Fe-salts might form toxic compounds in food during its deposit and distribution. In the present paper, the reaction mixture of PS, ascorbic acid and Fe-salts was evaluated for mutagenicity and DNA-damaging activity by means of the Ames test and rec-assay. Effective lethality was observed in the rec-assay. No mutagenicity was induced in either Salmonella typhimurium strains TA98 (with or without S-9 mix) or TA100 (with S-9 mix). In contrast, a dose-dependent mutagenic effect was obtained when applied to strain TA100 without S-9 mix. The mutagenic activity became stronger increasing with the reaction period. Furthermore, the reaction products obtained in a nitrogen atmosphere did not show any mutagenic and DNA-damaging activity. PS, ascorbic acid and Fe-salts were inactive when they were used separately. Omission of one component from the mixture of PS, ascorbic acid and Fe-salt turned the reaction system inactive. These results demonstrate that ascorbic acid and Fe-salt oxidized PS and the oxidative products caused mutagenicity and DNA-damaging activity.